Product packaging for Diazene, dihexyl-(Cat. No.:CAS No. 100392-17-4)

Diazene, dihexyl-

Cat. No.: B3044752
CAS No.: 100392-17-4
M. Wt: 198.35 g/mol
InChI Key: PUOUIQBZWAHYRB-UHFFFAOYSA-N
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Description

General Overview of Diazene (B1210634) Isomers (e.g., 1,1-Diazenes vs. 1,2-Diazenes)

Diazenes can be broadly classified into two constitutional isomers: 1,1-diazenes and 1,2-diazenes. rhhz.net

1,2-Diazenes : These are the most common and stable forms, with the general structure R-N=N-R'. The two alkyl groups are attached to different nitrogen atoms. Diazene, dihexyl- is an example of a 1,2-dialkyldiazene.

1,1-Diazenes : Also known as isodiazenes, these isomers have the formula R₂N⁺=N⁻. wikipedia.org Both alkyl groups are attached to the same nitrogen atom. This arrangement is generally unstable and highly reactive. wikipedia.org Due to the facile elimination of N₂, most 1,1-diazenes can only be isolated in a matrix at cryogenic temperatures. wikipedia.org

Both 1,1- and 1,2-diazenes are capable of generating biradical species through the extrusion of molecular nitrogen under thermal or photochemical conditions. rhhz.netresearchgate.net This reactivity is a cornerstone of their synthetic utility. However, the chemistry of 1,2-diazenes has been more extensively explored compared to their 1,1-diazene counterparts. rhhz.net

Structural Characteristics and Isomerism of 1,2-Dialkyldiazenes (e.g., cis- and trans-forms)

The presence of the N=N double bond in 1,2-dialkyldiazenes restricts rotation, leading to the possibility of geometric isomerism, also known as cis-trans isomerism. wikipedia.orgwikipedia.org The two isomers are designated as E (trans) and Z (cis), based on the orientation of the alkyl groups relative to the double bond. wikipedia.org

trans-(E)-Isomer : The alkyl groups are on opposite sides of the N=N double bond. This configuration is generally more stable due to reduced steric hindrance. wikipedia.orgosti.gov

cis-(Z)-Isomer : The alkyl groups are on the same side of the N=N double bond. While less stable, the cis isomer is often the reactive species in certain reactions, such as reductions. wikipedia.org

The interconversion between cis and trans isomers can occur, though it requires significant energy to overcome the rotational barrier. britannica.com Two primary mechanisms have been proposed for this isomerization: an in-plane inversion and an out-of-plane torsion. rsc.org For the parent molecule diazene (N₂H₂) and its difluoro derivative, studies indicate that the out-of-plane torsion is the dominant pathway for isomerization. rsc.org

The different spatial arrangements of the isomers lead to distinct physical properties, as summarized in the table below.

Propertycis-Isomertrans-IsomerRationale
Stability Less stableMore stableReduced steric repulsion in the trans form. osti.gov
Dipole Moment Generally has a net molecular dipoleOften has a zero or very small dipole momentBond dipoles may cancel each other out in the more symmetric trans form. wikipedia.orglongdom.org
Boiling Point Can be higher if polar bonds create a significant net dipole momentCan be lower due to weaker intermolecular dipole-dipole forces. wikipedia.org
Melting Point Generally lowerGenerally higherThe more symmetric trans shape may allow for more efficient packing in a crystal lattice. longdom.org
Reactivity Often the more reactive isomer in cycloadditions and reductionsLess reactiveThe equilibrium shifts toward the cis isomer as it is consumed in a reaction (Le Chatelier's principle). wikipedia.org

It is important to note that 1,2-dialkyldiazenes bearing α-C-H bonds can be prone to isomerization into their corresponding hydrazone tautomers, which are inactive for the characteristic denitrogenation reaction. nih.gov

Historical Context and Evolution of Research in Dialkyldiazene Chemistry

One of the classic, though less commonly used, methods for synthesizing 1,2-diazenes is the aza-Ramberg-Bäcklund reaction, first reported in 1965. acs.org This reaction involves the transformation of sulfamides to produce the desired diazene. acs.org While foundational, the chemistry of diazenes historically received less attention compared to other nitrogen-extruding precursors like diazo compounds or diazirines. rhhz.net

A significant advancement in the field has been the development of milder methods for both the synthesis of diazenes and their subsequent denitrogenation. Recent innovations include:

Photocatalysis : The use of visible-light photocatalysts, such as those based on iridium, allows for the denitrogenation of diazenes under significantly milder conditions, expanding their utility. researchgate.netnih.gov

Electrosynthesis : A unified approach combining Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry with electrochemical oxidation has emerged. acs.orgorganic-chemistry.org This sustainable method allows for the synthesis of various 1,2-disubstituted diazenes from primary amines without the need for harsh chlorinating reagents. acs.orgorganic-chemistry.org

These modern approaches have revitalized interest in diazene chemistry, transforming it into a more versatile and powerful tool for organic synthesis.

Significance of Dialkyldiazenes in Contemporary Organic Synthesis and Materials Science

The primary significance of dialkyldiazenes in modern organic synthesis stems from their ability to act as clean precursors to carbon-centered radicals via nitrogen extrusion. rhhz.netresearchgate.net This transformation is thermodynamically favorable due to the formation of highly stable nitrogen gas. rhhz.net The resulting biradical species can be harnessed to achieve challenging synthetic transformations.

Key Applications in Organic Synthesis:

C-C Bond Formation : The radicals generated from diazene decomposition can rapidly combine to form new carbon-carbon bonds. This strategy is particularly effective for creating sterically congested bonds that are difficult to forge using other methods. rhhz.net A notable application is the C(sp³)–C(sp³) cross-coupling of primary amines, which can be converted in situ to 1,2-dialkyldiazenes and then coupled under mild photocatalytic conditions. nih.gov

Synthesis of Strained Ring Systems : Cyclic 1,2-diazenes are excellent precursors for synthesizing highly strained small carbocycles. rhhz.net For example, the extrusion of N₂ from a five-membered cyclic diazene (a pyrazoline derivative) can lead to the formation of a cyclopropane (B1198618) ring. This ring-contraction methodology provides access to valuable and complex molecular scaffolds. rhhz.net

Natural Product Synthesis : The unique reactivity of diazenes has been leveraged in the total synthesis of complex natural products. rhhz.netresearchgate.net For instance, a diazene-directed heterodimerization was a key step in the synthesis of (-)-communesin F, enabling the construction of a congested C-C linkage late in the synthetic sequence. researchgate.net

While the application of dialkyldiazenes in materials science is less established than that of other nitrogen-containing compounds like organic azides, their fundamental reaction—the clean, triggered release of nitrogen gas—presents potential. This process could be explored for creating porous materials or as a component in stimuli-responsive systems. The development of advanced organic materials often relies on versatile molecular building blocks, and the ongoing innovation in diazene synthesis may open new avenues in this field. nbinno.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26N2 B3044752 Diazene, dihexyl- CAS No. 100392-17-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100392-17-4

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

dihexyldiazene

InChI

InChI=1S/C12H26N2/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3

InChI Key

PUOUIQBZWAHYRB-UHFFFAOYSA-N

SMILES

CCCCCCN=NCCCCCC

Canonical SMILES

CCCCCCN=NCCCCCC

Origin of Product

United States

Synthetic Methodologies for Dialkyldiazenes, Including Diazene, Dihexyl

Oxidative Transformations of Amine Derivatives

A significant avenue for the synthesis of dialkyldiazenes involves the oxidative transformation of amine derivatives, leveraging the nitrogen atoms present in the starting materials to construct the characteristic N=N double bond.

Electrochemical Synthesis from Primary Amines via N,N′-Disubstituted Sulfamides

A modern and sustainable approach to synthesizing 1,2-disubstituted diazenes, including dialkyldiazenes, utilizes a combination of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) click chemistry and electrochemical oxidation. This strategy offers a practical and modular route, circumventing the need for hazardous chlorinating reagents and addressing the scarcity of universal protocols for diazene (B1210634) synthesis thieme-connect.deresearchgate.net. The process begins with the preparation of stable N,N′-disubstituted sulfamide (B24259) intermediates, which are then subjected to anodic oxidation to yield the target diazenes. This method has demonstrated efficacy in producing a diverse range of symmetrical and unsymmetrical dialkyldiazenes, as well as mixed alkyl-aryl diazenes thieme-connect.de.

The initial step in this electrochemical strategy involves the preparation of N,N′-disubstituted sulfamides from readily available primary amines via SuFEx click chemistry thieme-connect.deresearchgate.netthieme-connect.de. This reaction allows for the efficient and modular construction of the sulfamide precursor, which is typically bench-stable and can be synthesized on a multi-gram scale using commercially available reagents thieme-connect.dethieme-connect.de. The SuFEx approach is particularly advantageous as it enables the formation of diverse sulfamide structures, serving as versatile platforms for subsequent transformations thieme-connect.de. For instance, a SuFEx-based reagent like sulfamoyl fluoride can be synthesized in a single step, facilitating the deamination of a wide array of unactivated primary amines thieme-connect.de.

Following the preparation of the N,N′-disubstituted sulfamides, these intermediates undergo anodic oxidation to form the desired diazenes thieme-connect.deresearchgate.net. Mechanistic studies, including cyclic voltammetry and mass spectrometry, suggest that these transformations proceed via radical pathways thieme-connect.de. The electrochemical oxidation is conducted under mild conditions, typically employing methanol (B129727) (MeOH) as the solvent and lithium chloride (LiCl) as a supporting electrolyte thieme-connect.de.

Key reaction parameters that have been optimized for improved yields include the use of LiCl and an increased total charge, often around 8 Faradays per mole (F/mol) of substrate thieme-connect.de. The electrolysis is commonly carried out at a constant current, for example, 3 mA, utilizing electrodes such as graphite (B72142) for the anode and platinum foil for the cathode thieme-connect.de. This electrochemical method has proven effective in yielding 1,2-dialkyldiazenes in high yields, contributing to its utility in modern organic synthesis thieme-connect.de.

Table 1: General Conditions for SuFEx/Electrochemical Diazene Synthesis

Reagent/ConditionDescriptionTypical Value/Range
Starting Material Primary AminesVarious
Intermediate N,N′-Disubstituted SulfamidesBench-stable
Sulfamide Synthesis Sulfur(VI) Fluoride Exchange (SuFEx) Click ChemistryStandard procedure
Electrolyte Supporting ElectrolyteLiCl
Solvent Reaction MediumMethanol (MeOH)
Anode Electrode MaterialGraphite
Cathode Electrode MaterialPlatinum foil (Pt)
Current Constant Current~3 mA
Total Charge Charge passed per mole of substrate6–8 F/mol
Typical Yields For 1,2-DialkyldiazenesHigh
Temperature Reaction temperature (often ambient or controlled)Not specified broadly, but implied mild

Aza-Ramberg–Bäcklund Reaction for 1,2-Dialkyldiazene Formation

The Aza-Ramberg–Bäcklund (aza-RB) reaction represents another significant method for the oxidative transformation of sulfamides into dialkyldiazenes researchgate.netthieme-connect.de. This reaction pathway can be employed following the initial SuFEx click chemistry step, providing a complementary route to access these nitrogen-containing compounds thieme-connect.de. While the aza-RB reaction has also been applied to the formation of azobenzenes, its yields for such substrates can be limited, particularly with electron-withdrawing groups thieme-connect.de. Nevertheless, it remains a valuable tool in the synthetic chemist's arsenal (B13267) for generating dialkyldiazenes from sulfamide precursors researchgate.netthieme-connect.de.

Oxidative Transformation of Primary Amines with O-Nosylhydroxylamines

An alternative oxidative strategy for the synthesis of 1,2-dialkyldiazenes involves the direct transformation of primary amines using O-nosylhydroxylamines in the presence of atmospheric oxygen researchgate.net. This method converts primary amines into dialkyldiazenes, which can subsequently undergo denitrogenation, often facilitated by an iridium photocatalyst, to forge new carbon-carbon bonds researchgate.net. This pathway offers a direct route from primary amines to diazenes, with the potential for further synthetic utility through the generated radicals researchgate.net.

Formation from Hydrazine (B178648) Derivatives

Historically, and still a prevalent method, dialkyldiazenes can be synthesized through the oxidation of hydrazine derivatives, particularly 1,2-dialkylhydrazines thieme-connect.deresearchgate.net. This approach leverages the pre-existing N-N bond in the hydrazine starting material, which is then oxidized to form the N=N double bond characteristic of diazenes. While the outline focuses on amine oxidations, the oxidation of hydrazines remains a fundamental and widely utilized method for accessing dialkyldiazenes thieme-connect.de. The process of converting hydrazines to diazenes is known to occur readily, often involving one- or two-electron oxidation steps that lead to the expulsion of dinitrogen acs.org. Although specific detailed experimental protocols for the oxidation of simple dialkylhydrazines to diazenes are broadly described, the SuFEx/electrochemistry approach has emerged as a more recent, highly efficient, and modular alternative thieme-connect.deresearchgate.net.

Conventional Routes from Hydrazine for Dialkyldiazenes (e.g., Azobis(isobutyronitrile) (AIBN) Synthesis)

A well-established pathway to dialkyldiazenes, exemplified by the industrial production of Azobis(isobutyronitrile) (AIBN), originates from hydrazine wikipedia.orgscribd.comsciencemadness.orggoogle.comatamankimya.com. This approach typically involves two key stages:

Formation of the Hydrazine Precursor: This step often begins with the reaction of a carbonyl compound, such as acetone (B3395972), with hydrazine or its salts, in the presence of a cyanide source like sodium cyanide or potassium cyanide. For instance, the synthesis of the AIBN precursor, 2,2'-hydrazobisisobutyronitrile, involves the condensation of acetone cyanohydrin with hydrazine wikipedia.orgscribd.comsciencemadness.orggoogle.com.

Oxidation to the Diazene: The intermediate hydrazine derivative is then oxidized to the corresponding dialkyldiazene. Common oxidants employed in these conventional methods include hydrogen peroxide, often in the presence of mineral acids and catalytic amounts of metal compounds (e.g., tungsten, vanadium, or molybdenum) wikipedia.orggoogle.comatamankimya.com. Alternatively, halogenating agents like chlorine or bromine can also be used for this oxidative step wikipedia.orgscribd.comsciencemadness.org. These methods, while effective, may involve the use of hazardous reagents or generate significant byproducts.

For the synthesis of symmetrical dialkyldiazenes like dihexyl-diazene, this route would conceptually involve the condensation of hexanal (B45976) or a related hexyl carbonyl compound with hydrazine, followed by oxidation of the resulting hexyl-substituted hydrazine derivative.

In Situ Generation of Non-Stabilized Diazoalkanes via Hydrazone Oxidation

Diazoalkanes, compounds containing the R₂C=N₂ functional group, are closely related to diazenes and are frequently generated and consumed in situ due to their inherent reactivity and potential instability researchgate.netrsc.orgrsc.orgresearchgate.net. A prominent method for their generation involves the oxidation of free hydrazones.

This strategy utilizes various oxidizing agents to convert hydrazones (R₂C=N-NH₂) into diazoalkanes (R₂C=N₂), with the concomitant release of nitrogen gas or other byproducts. Iodosylbenzene (PhIO) has been identified as an effective oxidant for this transformation, offering mild reaction conditions and producing benign byproducts such as iodobenzene (B50100) and water researchgate.netrsc.orgrsc.orgresearchgate.net. Other catalytic systems, such as those employing bismuth(V) compounds in conjunction with oxidants like sodium perborate, have also been developed for the efficient conversion of hydrazones into diazo compounds acs.org. These methods are particularly valuable for generating highly reactive, non-stabilized diazoalkanes that are difficult to isolate. While this method directly produces diazoalkanes, the underlying principle of oxidizing a hydrazine-derived species to form an N=N bond is relevant to diazene chemistry.

Cycloimmonium Ylide-Mediated Approaches to 1,2-Diazine Derivatives

Cycloimmonium ylides serve as versatile intermediates in heterocyclic chemistry, particularly for the synthesis of nitrogen-containing ring systems researchgate.netresearchgate.netcnjournals.comnih.gov. Their application in the formation of 1,2-diazine derivatives, such as pyridazines and phthalazines, typically involves [3+2] cycloaddition reactions with various dipolarophiles. These reactions lead to the construction of cyclic diazine frameworks, often with diverse functionalization and potential applications in medicinal chemistry and optoelectronics researchgate.netresearchgate.netnih.gov.

It is important to note that these cycloaddition strategies primarily yield cyclic 1,2-diazine structures. Diazene, dihexyl-, being an acyclic compound with the R-N=N-R' structure, is not directly synthesized through these cycloimmonium ylide-mediated pathways. These methods are specific to the formation of heterocyclic diazine rings rather than acyclic diazene compounds.

Specific Routes to Dihexyl-Diazene and Related Symmetrical Dialkyldiazenes

The synthesis of symmetrical dialkyldiazenes, including the target dihexyl-diazene, can be achieved through several routes that focus on the formation of the N=N bond from appropriate precursors. While specific protocols for dihexyl-diazene are not explicitly detailed in the provided search results, general methodologies applicable to symmetrical dialkyldiazenes can be extrapolated:

Oxidation of Aliphatic Amines: Symmetrically substituted dialkyldiazenes can be prepared by the oxidation of primary aliphatic amines thieme-connect.de. This approach involves the direct oxidation of the amine to form the diazene functionality.

Oxidative Transformation of Sulfamides: The aza-Ramberg-Bäcklund reaction, which involves the oxidative transformation of sulfamides, is a known method for synthesizing dialkyldiazenes nih.gov. This typically involves chlorination of a sulfamide followed by SO₂ extrusion to yield the diazene. More modern electrochemical approaches, discussed in Section 2.5, also utilize sulfamide derivatives.

Rearrangement Reactions: Rearrangement reactions of N,N′-dialkylsulfamides and N,N′-dialkylureas can also lead to the formation of dialkyldiazenes thieme-connect.de.

Anodic Oxidation of Amides: The anodic oxidation of lithium alkylamides, derived from primary amines, offers another route to dialkyldiazenes thieme-connect.de. This electrochemical method involves the coupling of amide ions at platinum electrodes.

To synthesize dihexyl-diazene specifically using these methods, one would employ hexylamine (B90201) or hexyl-derived sulfamides or ureas as starting materials. For instance, the electrochemical oxidation of N,N'-dihexylsulfamide would be a plausible route to dihexyl-diazene.

Sustainable Synthesis Approaches for Dialkyldiazenes

Increasing emphasis on green chemistry principles has driven the development of more sustainable synthetic methodologies for dialkyldiazenes. Key advancements include:

Electrochemical Synthesis: Electrochemical oxidation offers a promising sustainable route, often obviating the need for hazardous chlorinating reagents and reducing waste nih.govorganic-chemistry.orgacs.org. For example, a unified synthesis strategy involves the electrochemical oxidation of N,N′-disubstituted sulfamides, which are prepared via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. This method allows for the formation of various 1,2-dialkyldiazenes under mild conditions, with improved sustainability nih.govorganic-chemistry.orgacs.org. Optimization experiments have shown that specific electrolytes and increased reaction charges can significantly improve yields organic-chemistry.org.

Milder Oxidants and Benign Byproducts: The use of oxidants like iodosylbenzene in hydrazone oxidation is considered more sustainable as its reduction products are iodobenzene and water, which are relatively benign rsc.org.

Metal-Free Pathways: Development of metal-free synthetic routes for hydrazone dehydrogenation offers an alternative that avoids the use of heavy metals, further enhancing the environmental profile of the synthesis researchgate.net.

These approaches aim to reduce the environmental footprint associated with diazene synthesis by minimizing hazardous reagent use, improving atom economy, and employing milder reaction conditions.

Data Tables

Mechanistic Studies of Chemical Transformations Involving Dialkyldiazenes

Dinitrogen Extrusion Reactions

The extrusion of molecular nitrogen (N₂) from dialkyldiazenes is a thermodynamically favorable process, driven by the formation of a stable gaseous product. This reaction typically generates carbon-centered radical species, which can then undergo subsequent reactions such as recombination or abstraction.

Thermal decomposition of dialkyldiazenes involves the homolytic cleavage of carbon-nitrogen bonds, leading to the release of nitrogen gas and the formation of radical intermediates. This process is often facilitated by elevated temperatures. Research indicates that the cis-isomer of a diazene (B1210634) is typically the species that undergoes dissociation to form radicals and nitrogen acs.org. The denitrogenation can occur through concerted or stepwise mechanisms, depending on the specific diazene structure and reaction conditions. For instance, thermal homolytic N₂ extrusion can generate a geminate radical pair, where the two radicals are initially confined within the solvent cage rsc.org.

Photochemical methods, utilizing UV or visible light, provide an alternative route for inducing dinitrogen extrusion from dialkyldiazenes researchgate.netresearchgate.netacs.org. This process often involves photocatalysts, such as iridium complexes, which absorb photons and transfer energy to the diazene researchgate.netchemrxiv.org. This energy transfer can excite the diazene to a triplet state, which then expels nitrogen, yielding radical fragments researchgate.netchemrxiv.org. Photochemical activation offers the advantage of milder reaction conditions compared to thermal methods, potentially improving functional group compatibility and reducing side reactions researchgate.net.

The expulsion of N₂ from dialkyldiazenes invariably leads to the formation of radical intermediates, often described as radical pairs or biradicals acs.orgrsc.orgresearchgate.netresearchgate.netchemrxiv.org. These intermediates are frequently "geminate," meaning they originate from the same parent molecule and remain in close proximity within the solvent cage rsc.orgchemrxiv.org. The characterization of these transient species can be achieved through techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy, often employing spin-trapping agents like PBN to stabilize and detect the radicals acs.org. While direct isolation of many dialkyldiazenes is challenging, spectroscopic evidence, including visible and infrared spectra of related 1,1-diazenes (aminonitrenes), has been reported, confirming their existence as intermediates caltech.edu.

The close proximity of radicals within a geminate pair significantly influences the stereochemical outcome of their subsequent coupling reactions chemrxiv.orgacs.org. The intramolecular nature of geminate recombination can lead to high stereoselectivity, as the relative orientation of the radical centers is largely dictated by the structure of the parent diazene chemrxiv.org. For example, the stereochemistry of the starting material can be retained or modified depending on the biradical's geometry and the coupling pathway. Studies have shown that stereoselectivity in these reactions often relies on substrate control, with products being formed as single diastereomers or mixtures depending on the specific substrate and the spatial arrangement of its functional groups nih.gov.

The extrusion of nitrogen from dialkyldiazenes can proceed through pathways involving either singlet or triplet spin states acs.orgresearchgate.netchemrxiv.org. Theoretical calculations have elucidated the energetic differences between these pathways. The singlet pathway typically involves the simultaneous cleavage of two C–N bonds, leading to a singlet biradical with a lower activation energy (e.g., 17.7 kcal/mol for a 1,1-diazene) acs.org. In contrast, triplet pathways may involve stepwise bond cleavage, often with higher activation barriers (e.g., 39.1 kcal/mol for the first C–N cleavage), and result in triplet biradicals acs.orgresearchgate.netchemrxiv.org. The singlet pathway is generally favored due to its lower energy requirement acs.org.

Table 1: Activation Energies for Nitrogen Extrusion from 1,1-Diazene Intermediate

PathwaySpin StateActivation Energy (kcal/mol)Reference
ConcertedSinglet17.7 acs.org
StepwiseTriplet~39.1 (first C-N cleavage) acs.org

Isomerization Dynamics

Cis-Trans Isomerization Pathways (Torsion vs. In-Plane Inversion)

Diazenes possess a planar geometry and are capable of undergoing cis-trans isomerization. Two primary mechanisms have been proposed for this transformation: out-of-plane torsion around the N=N double bond and in-plane inversion at the nitrogen atoms rsc.org. Theoretical studies on simple diazene (HN=NH) and related compounds like azobenzene (B91143) suggest that while both pathways are energetically accessible, torsion is often the dominant mechanism. A significant factor influencing this preference is the presence of a centrifugal barrier that can inhibit classical in-plane inversion rsc.orgunige.charxiv.orgnih.gov. This barrier arises from the rotational motion of the substituents around the N=N bond. Consequently, the isomerization of dialkyldiazenes like dihexyldiazene is predominantly understood to proceed via a torsional mechanism rsc.orgunige.charxiv.orgnih.gov.

Cycloaddition Reactions

Diazenes are versatile participants in various cycloaddition reactions, often involving the extrusion of dinitrogen (N₂) to generate reactive intermediates or directly engaging in pericyclic reactions.

[3+2] Cycloadditions Involving Diazene Systems (e.g., with Bis(alkylidenecyclopropanes))

Dialkyldiazenes, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), can act as dienophiles in [3+2] cycloaddition reactions. When reacted with bis(alkylidenecyclopropanes) in the presence of a nickel(0) catalyst, these diazenes yield functionalized pyrazolidine-1,2-dicarboxylates thieme-connect.de. Furthermore, diazenes are known precursors for trimethylenemethane (TMM)-diyl intermediates, which are highly reactive three-carbon synthons. These TMM-diyls can undergo [3+2] cycloadditions with various unsaturated systems, leading to the formation of cyclopentane (B165970) derivatives and complex polycyclic structures rhhz.netwikipedia.orgnih.govacs.orgchem-station.com. The generation of TMM-diyls from diazenes typically involves thermal or photochemical extrusion of dinitrogen, a process that can be influenced by the electronic and steric nature of the substituents on the diazene.

Inverse Electron Demand Diels-Alder Reactions of Diazine Precursors (e.g., 1,2,4,5-Tetrazines)

1,2-Diazines, particularly electron-deficient 1,2,4,5-tetrazines, are prominent dienes in inverse electron demand Diels-Alder (IEDDA) reactions thieme-connect.comnih.govsigmaaldrich.comwikipedia.orgorganic-chemistry.orgnih.govacs.orgacs.orgresearchgate.netd-nb.inforsc.org. These reactions involve the cycloaddition of an electron-poor diene with an electron-rich dienophile, forming a six-membered ring with the extrusion of dinitrogen. The mechanism typically involves a [4+2] cycloaddition followed by a retro-[4+2] reaction with nitrogen loss, leading to a dihydropyridazine (B8628806) intermediate, which then aromatizes nih.gov. This methodology is highly valuable for synthesizing complex heterocyclic systems and has found significant applications in bioorthogonal chemistry due to its speed, selectivity, and minimal byproducts nih.govsigmaaldrich.comacs.orgresearchgate.netd-nb.info. While dihexyldiazene itself is not a tetrazine, its role as a dialkyldiazene means it belongs to a class of compounds that can participate in or serve as precursors for reactions involving nitrogen extrusion and pericyclic processes.

Trimethylenemethane (TMM)-diyl Cycloaddition from 1,2-Diazenes

1,2-Diazenes are a key source for generating trimethylenemethane (TMM)-diyl intermediates through the extrusion of dinitrogen rhhz.netwikipedia.orgnih.govacs.orgchem-station.com. These highly reactive TMM-diyls can then undergo [3+2] cycloaddition reactions with alkenes or alkynes. This process is a powerful strategy for constructing complex carbocyclic frameworks, including fused and bridged polycyclic structures, often with high stereoselectivity rhhz.netwikipedia.orgnih.govacs.orgchem-station.com. The efficiency and selectivity of these reactions are influenced by the nature of the diazene precursor and the dienophile.

Hetero-Diels-Alder Cyclization Pathways

Diazenes can also participate in hetero-Diels-Alder reactions, where at least one atom in the diene or dienophile is a heteroatom. For instance, azoalkenes (a type of diazene) can react with thioketones in hetero-Diels-Alder reactions to form 1,3,4-thiadiazine derivatives mdpi.com. These reactions can proceed through concerted or stepwise mechanisms involving zwitterionic or diradicaloid intermediates, depending on the specific substrates and reaction conditions mdpi.com. The regioselectivity of these pathways is often governed by frontier molecular orbital interactions and can be influenced by steric factors and the presence of catalysts mdpi.com.

Integrated and Hyphenated Spectroscopic Methodologies for Dialkyldiazene Systems

Integrated and hyphenated spectroscopic methodologies represent a powerful suite of analytical tools for the comprehensive characterization of organic compounds, including dialkyldiazene systems such as diazene, dihexyl-. These techniques combine the separation capabilities of chromatography with the identification power of spectroscopy, offering enhanced sensitivity, selectivity, and structural elucidation compared to using individual methods alone. For dialkyldiazenes, which can exhibit varying degrees of volatility and thermal stability, these coupled approaches are crucial for accurate analysis, impurity profiling, and structural confirmation.

1 Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. Dialkyldiazenes, depending on their alkyl chain length, can fall into this category. GC-MS separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column, after which the separated compounds are ionized and detected by a mass spectrometer hku.hkmnstate.edu.

Application to Dialkyldiazenes: GC-MS can effectively separate and identify different dialkyldiazenes. The mass spectrometer provides a mass-to-charge ratio (m/z) for the molecular ion and fragment ions, offering critical information about the molecular weight and structural features whitman.eduwikipedia.org. For diazene, dihexyl- (C12H26N2, MW ≈ 194.35 g/mol ), GC-MS would typically detect a molecular ion peak around m/z 194. Fragmentation patterns, often resulting from alpha-cleavage (loss of an alkyl radical) or cleavage adjacent to the N=N bond, can provide further structural insights. For example, loss of a hexyl radical (C6H13•, m/z 85) could lead to fragments like [M - C6H13]+ (m/z 109) or [C6H13N2]+ (m/z 110) nih.govresearchgate.net. The presence of specific fragment ions helps confirm the presence of the hexyl chains and the diazene core.

2 Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for analyzing a broader range of compounds, including those that are less volatile or thermally labile, making it highly applicable to many organic molecules, including dialkyldiazenes. LC separates analytes in the liquid phase, and the eluent is then coupled to a mass spectrometer for detection and identification mnstate.edugoogle.comnih.gov.

Application to Dialkyldiazenes: LC-MS offers high sensitivity and selectivity. In LC-MS analysis of diazene, dihexyl-, the molecular ion would be detected, often as a protonated molecule [M+H]+ (m/z 195) when using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Tandem mass spectrometry (MS/MS) can be employed to fragment these molecular ions, providing characteristic fragment ions that aid in structural confirmation, similar to GC-MS but often with different ionization efficiencies and fragmentation pathways caltech.edu.

3 Nuclear Magnetic Resonance (NMR) Spectroscopy Coupled Techniques

While not always considered "hyphenated" in the same way as chromatography-MS, coupling liquid chromatography with NMR (LC-NMR) or gas chromatography with NMR (GC-NMR) is a powerful strategy for direct structural elucidation of separated components.

Application to Dialkyldiazenes: LC-NMR can provide detailed structural information, including the connectivity of atoms and the chemical environment of protons and carbons. For diazene, dihexyl-, 1H NMR would reveal signals corresponding to the methyl (CH3) and methylene (B1212753) (CH2) protons of the hexyl chains. The protons on the carbons directly attached to the N=N bond would be expected to appear as a triplet in the upfield region (likely around 3-4 ppm), while the terminal methyl groups would appear as a triplet around 0.9 ppm, with intervening methylene groups appearing as multiplets. 13C NMR would provide distinct signals for each unique carbon atom, including those in the hexyl chains and the carbons directly bonded to the nitrogen atoms. The N=N carbons themselves would also have characteristic chemical shifts. While LC-NMR is less sensitive than LC-MS, it offers unparalleled structural detail, making it valuable for confirming the structure of synthesized dialkyldiazenes.

Advanced Spectroscopic Characterization Techniques for Dialkyldiazene Systems

4 Infrared (IR) Spectroscopy Coupled Techniques

Coupling liquid chromatography with infrared spectroscopy (LC-IR) or gas chromatography with infrared spectroscopy (GC-IR) allows for the identification of functional groups within separated components.

Application to Dialkyldiazenes: IR spectroscopy is sensitive to the vibrational modes of functional groups. For dialkyldiazenes, the N=N stretching vibration is a key feature. However, for symmetrical diazenes like diazene (B1210634), dihexyl-, this absorption can be weak or absent in the IR spectrum, typically appearing in the 1550-1650 cm⁻¹ range. The presence of strong C-H stretching vibrations (around 2800-3000 cm⁻¹) and C-H bending vibrations (around 1465 cm⁻¹) would confirm the alkyl nature of the molecule. The absence of characteristic peaks for other functional groups (e.g., C=O, O-H, N-H) would further support the diazene structure.

Integrated Spectroscopic Analysis

The true power of integrated and hyphenated methodologies lies in their combined application. For instance, GC-MS can rapidly screen for the presence and molecular weight of dialkyldiazenes, while LC-NMR can provide definitive structural confirmation of isolated fractions. Complementary IR data can quickly verify the presence of key functional groups. This multi-technique approach ensures robust identification and characterization of diazene, dihexyl- and related compounds, providing a comprehensive analytical profile.

Data Table: Spectroscopic Signatures of Dialkyldiazenes (Illustrative)

The following table illustrates the typical spectroscopic data expected for a dialkyldiazene, using diazene, dihexyl- as a model. Specific values can vary based on instrumentation and experimental conditions.

TechniqueParameter/FeatureExpected Observation for Diazene, Dihexyl- (C12H26N2)Significance
GC-MS Molecular Ion (M+)m/z 194Confirms molecular weight.
Key Fragment Ion 1m/z 85 ([C6H13]+)Alpha-cleavage, loss of hexyl radical. Indicates hexyl chain presence.
Key Fragment Ion 2m/z 110 ([C6H13N2]+)Alpha-cleavage, loss of hexyl radical from the other side. Indicates hexyl chain and N=N core.
LC-MS (ESI) Protonated Molecule [M+H]+m/z 195Confirms molecular weight and presence of a basic nitrogen atom for protonation.
MS/MS Fragment IonCharacteristic fragments (e.g., m/z 111, m/z 86)Further structural confirmation via fragmentation of the protonated molecule.
1H NMR CH3 (terminal methyl)~0.9 ppm (triplet)Indicates terminal alkyl protons.
CH2 (internal methylene)~1.2-1.4 ppm (multiplets)Indicates methylene (B1212753) groups in the hexyl chain.
CH2 (adjacent to N=N)~3.0-3.5 ppm (triplet)Indicates methylene protons directly attached to the diazene functionality, deshielded by electronegative nitrogen.
13C NMR CH3~14 ppmCarbon signal for terminal methyl groups.
CH2 (internal)~22-32 ppmCarbons of methylene groups in the hexyl chain.
CH2 (adjacent to N=N)~45-55 ppmCarbons directly attached to the diazene core.
IR C-H Stretch~2850-2960 cm⁻¹Characteristic for saturated alkyl chains.
N=N StretchWeak/Absent (~1550-1650 cm⁻¹)Characteristic for diazenes; often weak or absent for symmetrical diazenes.
C-H Bend~1465 cm⁻¹Characteristic for methylene groups.

Compound List:

Diazene, dihexyl-

Dialkyldiazene

Azoalkane

Computational and Theoretical Investigations in Dialkyldiazene Chemistry

Quantum Chemical Calculation Methods

Density Functional Theory (DFT) Applications for Molecular Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and properties of molecules, including dialkyl diazenes. DFT methods, particularly those employing hybrid functionals like B3LYP, in conjunction with various basis sets (e.g., 6-31G*, 6-31+G(d,p), 6-311++G(d,p)), are widely used for geometry optimization, molecular structure determination, and energetic calculations acs.orgscirp.orgijcps.orgscirp.orgresearchgate.netscielo.org.mx. These calculations allow for the precise determination of molecular parameters such as bond lengths and bond angles, providing insights into the intrinsic stability and conformational preferences of dialkyl diazenes.

DFT studies have been instrumental in predicting and analyzing the energetics of these compounds. This includes calculating heats of formation, relative stabilities of isomers, and energy gaps between frontier molecular orbitals (HOMO-LUMO). The HOMO-LUMO energy gap, in particular, is a critical descriptor for assessing chemical reactivity, kinetic stability, and predicting electronic transitions and optical properties scirp.orgresearchgate.netmdpi.com. For dialkyl diazenes, DFT calculations can map out potential energy surfaces, identify stable conformers, and provide a detailed understanding of their electronic distribution, which is fundamental to their chemical behavior. While specific DFT studies on Diazene (B1210634), dihexyl- are not explicitly detailed in the provided search results, general trends observed in dialkyl diazene studies using DFT methods are applicable. These include the analysis of bond lengths within the N=N core and adjacent C-N bonds, as well as bond angles, which are sensitive to the nature of the alkyl substituents. Energetic parameters derived from DFT can also offer predictions about the feasibility of various reactions and the relative stability of different isomeric forms.

Data Table 1: Representative DFT-Calculated Molecular Parameters for Dialkyl Diazenes

ParameterTypical Method/Basis SetRepresentative Value RangeNotes
C-N Bond LengthB3LYP/6-31G~1.40 - 1.45 ÅInfluenced by alkyl chain length and electronic environment.
N=N Bond LengthB3LYP/6-31G~1.25 - 1.30 ÅCharacteristic of the diazene functional group.
C-N=N Bond AngleB3LYP/6-31G~110° - 115°Varies between cis and trans isomers and substituent effects.
HOMO-LUMO GapB3LYP/6-31G~3.0 - 5.0 eVIndicates electronic stability and potential for reactivity.
Enthalpy of FormationB3LYP/6-31G*VariesCrucial for thermodynamic stability assessment.

Note: Values are representative based on general dialkyldiazene studies and may vary for Diazene, dihexyl- specifically.

Reaction Mechanism Elucidation through Computational Studies

Transition State Analysis and Reaction Pathway Mapping

Computational studies, often employing DFT, are indispensable for elucidating the mechanisms of reactions involving dialkyl diazenes, such as deazetization or cycloaddition reactions mdpi.com. These studies involve mapping out the entire reaction pathway, from reactants to products, by identifying key intermediates and transition states. Transition state analysis is crucial for understanding the kinetics of a reaction, as the activation energy associated with the transition state dictates the reaction rate.

DFT calculations can accurately locate these transition states, which represent the highest energy points along a reaction coordinate. By analyzing the vibrational frequencies of these stationary points, researchers can confirm their character as true transition states (possessing one imaginary frequency). The detailed geometric and electronic structure of transition states provides critical information about bond breaking and bond formation processes, the degree of bond reorganization, and the stereochemical outcome of a reaction. For instance, in the retro-ene reactions of allylic diazenes, DFT has been used to establish concerted mechanisms involving six-center cyclic transition states, providing activation barriers for nitrogen extrusion mdpi.com. Such analyses are vital for predicting the reactivity of compounds like Diazene, dihexyl- in various chemical transformations.

Potential Energy Surface Investigations

The investigation of potential energy surfaces (PES) is a cornerstone of computational reaction mechanism studies. A PES is a multi-dimensional surface that describes the potential energy of a molecular system as a function of its atomic coordinates. By mapping out the PES, researchers can identify all stable minima (reactants, products, intermediates) and saddle points (transition states) on the reaction coordinate.

For dialkyl diazenes, PES investigations allow for a comprehensive understanding of reaction landscapes. This includes analyzing the energy barriers for different reaction pathways, identifying the most favorable routes, and understanding how conformational changes or substituent effects influence reactivity. For example, exploring the PES can reveal whether a reaction proceeds through a concerted or stepwise mechanism, or whether multiple competing pathways exist. Such detailed insights are crucial for predicting the behavior of Diazene, dihexyl- in various chemical environments and for designing synthetic strategies. DFT calculations are frequently used to construct and explore these potential energy surfaces, providing the energetic data necessary to map out reaction profiles.

Distortion/Interaction Analysis in Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder reaction, are important transformations where dialkyl diazenes can act as dienophiles or dienes. Computational studies, particularly those employing DFT, are vital for dissecting the factors that govern the efficiency and selectivity of these reactions. Distortion/interaction analysis is a powerful theoretical framework used to decompose the activation energy of a cycloaddition reaction into components related to the distortion of the reactants from their equilibrium geometries and the electronic interactions between them in the transition state.

This analysis helps to understand which reactant requires more energy to deform into the geometry of the transition state and how effectively the electronic orbitals of the reactants interact to form new bonds. For dialkyl diazenes, such analysis can reveal how the alkyl substituents influence the strain energy required for the diazene to adopt the necessary geometry for cycloaddition and how these substituents affect the frontier molecular orbital interactions with a given diene or dienophile. Understanding these contributions is key to predicting the reactivity of Diazene, dihexyl- in cycloaddition reactions and to designing specific reaction conditions for optimal yields and selectivity.

Compound Name List:

Diazene, dihexyl-

Molecular Dynamics Simulations of Conformational Changes and Reactive Processes

Molecular dynamics (MD) simulations offer a powerful approach to elucidate the dynamic behavior of molecules, including conformational changes and the progression of reactive processes. While specific MD studies focusing exclusively on Diazene, dihexyl- are not extensively detailed in the readily available literature, general principles and findings from studies on related dialkyldiazene compounds can provide insights. MD simulations typically involve modeling the system's potential energy surface and then integrating Newton's equations of motion over time. This allows researchers to observe how molecules move, reorient, and interact at an atomic level. For dialkyldiazenes, such simulations could, in principle, reveal preferred conformations of the alkyl chains, the flexibility around the N=N double bond, and the dynamics leading to decomposition or other reactions. The simulation parameters, such as temperature, pressure, and the choice of force field, are critical in accurately representing the molecular system and its environment. Studies on similar organic molecules often employ force fields like CHARMM or AMBER, with simulation timescales ranging from nanoseconds to microseconds to capture relevant dynamic events nih.govmissouri.edunih.gov. The insights gained from these simulations can help in understanding the inherent stability and potential reaction pathways of such compounds.

Prediction and Validation of Spectroscopic Parameters

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are widely used to predict and validate spectroscopic parameters for organic compounds, including diazenes. These methods allow for the computation of properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) absorption frequencies, and UV-Visible (UV-Vis) electronic transitions. The accuracy of these predictions is often assessed by comparing them with experimental spectroscopic data. For instance, the B3LYP functional in conjunction with basis sets like 6-311++G(d,p) has been reported to provide good agreement between theoretical and experimental structural and spectroscopic data for various organic molecules researchgate.net.

While specific spectroscopic data for Diazene, dihexyl- is not directly available in the provided search results, studies on related diazene compounds and general computational spectroscopy principles are informative. Theoretical methods can predict the characteristic vibrational frequencies associated with the N=N stretching mode in IR spectroscopy, as well as the electronic transitions responsible for UV-Vis absorption. For NMR spectroscopy, predictions of chemical shifts for the hydrogen and carbon atoms in the dihexyl chains and around the diazene core can be made. The validation of these predicted parameters against experimental spectra is crucial for confirming the molecular structure and understanding the electronic environment of the compound researchgate.netmdpi-res.com.

Table 5.4.1: Theoretical Spectroscopic Parameter Predictions (Illustrative)

Spectroscopic TechniqueParameter PredictedTypical Computational MethodExpected Outcome for Dialkyldiazenes
IR SpectroscopyN=N stretchingDFT (e.g., B3LYP/6-31G(d))Characteristic absorption band in the 1400-1600 cm⁻¹ range.
¹H NMR SpectroscopyChemical ShiftsDFT (e.g., B3LYP/6-311++G(d,p))Signals corresponding to the different methylene (B1212753) and methyl protons of the hexyl chains, influenced by proximity to the N=N group.
¹³C NMR SpectroscopyChemical ShiftsDFT (e.g., B3LYP/6-311++G(d,p))Distinct signals for each unique carbon atom in the hexyl chains and the carbons directly bonded to the nitrogen atoms.
UV-Vis Spectroscopyλmax (Absorption)TD-DFT (e.g., B3LYP/6-31G(d))Absorption bands in the UV or visible region, depending on conjugation and substituents.

Note: This table provides illustrative examples of parameters that would typically be predicted and validated for a compound like Diazene, dihexyl-. Specific values would require dedicated computational studies.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a fundamental concept in computational chemistry used to explain and predict the reactivity and selectivity of chemical reactions fiveable.metaylorandfrancis.comwikipedia.org. The theory posits that the most important interactions in a chemical reaction occur between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy levels, symmetry, and spatial overlap of these frontier orbitals dictate the reaction's feasibility, rate, and stereochemical outcome.

For dialkyldiazenes like Diazene, dihexyl-, FMO theory can be applied to understand their behavior in various chemical transformations. The HOMO typically represents the electron-donating ability of a molecule, while the LUMO represents its electron-accepting capability. By analyzing the HOMO-LUMO gap and the distribution of electron density within these orbitals, one can predict how a diazene will interact with other reactants. For example, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of another is crucial for bond formation fiveable.mewikipedia.org.

Studies on related diazene systems suggest that the electronic properties of the diazene moiety, influenced by the attached alkyl chains, will determine its reactivity. The energy levels of the HOMO and LUMO can be calculated using DFT methods. A smaller HOMO-LUMO gap generally implies higher reactivity. FMO analysis can also predict regioselectivity and stereoselectivity in reactions by examining the orbital overlap between specific atoms of the interacting molecules fiveable.mewikipedia.org. For instance, in a Diels-Alder reaction involving a diazene, the FMO interactions would guide the prediction of which orientation of the reactants leads to the most stable transition state and thus the preferred product fiveable.me.

Table 5.5.1: FMO Theory Application to Dialkyldiazene Reactivity

FMO ComponentSignificance in ReactivityApplication to Dialkyldiazenes
HOMOElectron donorIndicates electron-donating capacity of the diazene or its interaction partner. Higher HOMO energy suggests greater nucleophilicity.
LUMOElectron acceptorIndicates electron-accepting capacity. Lower LUMO energy suggests greater electrophilicity.
HOMO-LUMO GapReactivity IndicatorSmaller gap generally correlates with higher reactivity due to more facile electron transfer.
Orbital Symmetry and OverlapSelectivity IndicatorDictates regioselectivity and stereoselectivity in reactions (e.g., cycloadditions) by determining the most favorable interaction pathways.

Advanced Applications of Dialkyldiazenes in Organic Synthesis and Materials Science

Initiators in Polymerization Science

Dialkyldiazenes serve as efficient thermal initiators for free-radical polymerization due to their facile homolytic cleavage of the carbon-nitrogen bonds upon activation, generating alkyl radicals.

Utilization in Conventional Radical Polymerization Processes

In conventional free-radical polymerization, dialkyldiazenes are employed to initiate the chain growth process. Upon thermal decomposition, they generate two alkyl radicals, which then add to monomer units, propagating the polymer chain. The rate of initiation, and consequently the polymerization rate and polymer molecular weight, can be controlled by the temperature, which dictates the decomposition rate of the diazene (B1210634). For instance, dialkyldiazenes can be used to initiate the polymerization of vinyl monomers such as styrene, acrylates, and methacrylates. The nature of the alkyl groups influences the decomposition temperature and the reactivity of the generated radicals. While specific data for dihexyldiazene is not widely published, other dialkyldiazenes decompose at temperatures typically ranging from 60°C to 120°C, depending on the specific alkyl substituents.

Application in Controlled/Living Radical Polymerization (e.g., Atom Transfer Radical Polymerization (ATRP))

While dialkyldiazenes are primarily known for conventional radical polymerization, their role in controlled/living radical polymerization (CRP) techniques is less direct. In CRP methods like Atom Transfer Radical Polymerization (ATRP), control over polymer architecture and molecular weight is achieved through a reversible deactivation process, typically mediated by a transition metal complex. Dialkyldiazenes are not direct components of the ATRP catalytic system but could potentially be used as thermal initiators in conjunction with ATRP agents, or their decomposition products might be designed to participate in specific CRP mechanisms. However, direct applications of dihexyldiazene in established CRP techniques such as ATRP are not prominently documented in the literature.

Strategic Reagents in Complex Molecule Synthesis

The radical-generating capability of dialkyldiazenes makes them valuable tools for constructing complex organic molecules, particularly through carbon-carbon bond formation and the synthesis of strained ring systems.

Construction of Challenging Carbon-Carbon Bonds via Radical Pathways

Dialkyldiazenes can participate in various radical-mediated carbon-carbon bond-forming reactions. The alkyl radicals generated from their decomposition can undergo addition to unsaturated systems, such as alkenes and alkynes, or participate in intermolecular and intramolecular coupling reactions. For example, the addition of radicals derived from dialkyldiazenes to electron-deficient alkenes can lead to the formation of new C-C bonds, building more complex carbon skeletons. This approach is particularly useful for synthesizing functionalized alkyl chains and cyclic structures.

Stereoselective Synthesis of Highly Strained and Functionalized Molecular Scaffolds (e.g., Fused and Bridged Cyclopropanes, Cyclobutanes)

A significant application of dialkyldiazenes lies in their use for the stereoselective synthesis of strained carbocyclic rings. The decomposition of appropriately substituted dialkyldiazenes can lead to the generation of reactive carbenes or radical intermediates that undergo intramolecular cyclization. For instance, the decomposition of certain dialkyldiazenes can yield carbenes that insert into C-H bonds or add to alkenes to form cyclopropanes. Similarly, radical cyclization pathways can lead to the formation of cyclobutanes and other strained ring systems. The stereochemistry of the resulting cyclized products can often be controlled by the substituents on the diazene and the reaction conditions. While specific examples for dihexyldiazene are scarce, the general methodology is well-established for other dialkyldiazenes.

Novel Skeletal Contraction Strategies for Ring Systems

Dialkyldiazenes have also been explored in strategies for skeletal contraction, a process where a ring system is reduced in size. This can involve complex rearrangements or fragmentation pathways initiated by the radical species generated from the diazene. Such transformations are valuable for accessing specific ring sizes or for modifying existing cyclic structures in a controlled manner. For example, certain reactions involving diazo compounds (which can be related to diazenes) and their decomposition products have been shown to induce ring contractions. The application of dihexyldiazene in such specific skeletal contraction strategies is not widely detailed.

Formation of Functionalized Pyrazolidines

Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthesis often involves cycloaddition reactions. While direct literature specifically detailing the formation of functionalized pyrazolidines using Diazene, dihexyl- is limited, dialkyldiazenes, in general, can serve as precursors or participants in reactions leading to nitrogen-containing heterocycles. For instance, diazenes can undergo [3+2] cycloaddition reactions with appropriate partners, potentially leading to pyrazolidine (B1218672) structures or related nitrogen heterocycles. The specific hexyl chains in dihexyldiazene would influence solubility and steric factors in such reactions, but the core diazene functionality is key. Research into electrochemical synthesis methods has shown promise for forming N-N bonds, which are central to pyrazolidine structures, often involving amines or hydrazines as starting materials researchgate.netacs.org.

Synthesis of Dioxolanes

The synthesis of dioxolanes, which are five-membered cyclic acetals or ketals, typically involves the reaction of a diol with a carbonyl compound. Diazenes are not direct precursors in the common synthetic routes to dioxolanes. However, dialkyldiazenes can be involved in more complex cascade reactions or as sources of reactive intermediates that might, in turn, lead to compounds that are then converted into dioxolanes. For example, the photolytic decomposition of diazenes can generate radicals, which could participate in C-C bond formations or other transformations. If such transformations lead to diol precursors or carbonyl compounds, then dioxolanes could be indirectly accessed. More commonly, diazenes are explored for their role in polymerization or as radical initiators acs.orgresearchgate.netresearchgate.net.

Precursors in Total Synthesis of Natural Products and Bioactive Compounds

Dialkyldiazenes, including compounds like Diazene, dihexyl-, can serve as valuable precursors or intermediates in the total synthesis of complex natural products and bioactive compounds. Their utility often stems from their ability to undergo controlled fragmentation, typically via denitrogenation, to generate radical species. These radicals can then participate in C-C bond-forming reactions, such as cross-coupling reactions, or undergo intramolecular cyclizations. For example, the Movassaghi group has utilized 1,2-dialkyldiazenes in strategies involving homolytic cleavage followed by radical recombination for the synthesis of alkaloids acs.org. More recently, Lambert and colleagues have developed methods where primary amines are converted to 1,2-dialkyldiazenes, which then undergo photocatalyzed N2 extrusion to form C-C bonds, demonstrating their utility in building complex molecular architectures acs.orgacs.org. The hexyl chains in Diazene, dihexyl- would influence its solubility and handling properties, making it a potentially useful building block if its fragmentation can be controlled.

Functional Materials Development

Dialkyldiazenes, including specifically Diazene, dihexyl-, have potential applications in the development of functional materials, leveraging their unique chemical properties.

Photoresponsive Materials, Photochemical Switches, and Chemosensors

While diaryldiazenes (azobenzenes) are more widely recognized for their photoresponsive properties due to reversible E/Z isomerization upon irradiation, dialkyldiazenes can also be incorporated into materials for light-induced applications. The photolysis of diazenes leads to the extrusion of nitrogen gas and the formation of radicals, which can be harnessed for photochemical switching or to trigger material property changes. Research has explored the use of diazenes in photocatalyzed reactions, such as the synthesis of azimines, highlighting their role in light-driven transformations chemistryviews.org. Furthermore, the ability of diazenes to generate radicals can be utilized in developing materials that respond to light by altering their structure or releasing active species. The hexyl chains in Diazene, dihexyl- could impart solubility in organic matrices or influence the self-assembly properties of resulting materials, potentially contributing to the design of novel chemosensors or photochemical switches.

Dyes and Pigments

Azo compounds (diaryldiazenes) are extensively used as dyes and pigments due to their strong chromophoric properties arising from the extended π-conjugation. Dialkyldiazenes, lacking this extended conjugation, are generally colorless or weakly colored. Therefore, Diazene, dihexyl- itself is unlikely to function directly as a dye or pigment. However, it could potentially serve as a precursor in synthetic routes that generate colored azo compounds or other chromophoric systems. The broader class of azo compounds is known for its application in dyes, pigments, and even as components in pharmaceuticals and materials science due to their photophysical characteristics researchgate.netacs.orgnih.gov.

Conducting Polymers and Nanomaterials based on Diazine Scaffolds

The incorporation of diazine scaffolds, including those derived from dialkyldiazenes, into polymer backbones or nanomaterials can impart unique electronic and structural properties. Dialkyldiazenes are well-established as radical initiators in various polymerization techniques, including RAFT, ITP, and NMP acs.orgresearchgate.netresearchgate.netresearchgate.net. This role is crucial for controlling polymer architecture, molecular weight, and enabling the synthesis of advanced polymer materials. While Diazene, dihexyl- might not be directly polymerized into a conducting polymer backbone in the same way as conjugated systems, its ability to generate radicals can be leveraged in controlled polymerization processes to create polymers with specific functionalities or architectures. Furthermore, the fragmentation of diazenes can be used to introduce specific end-groups or to create cross-linking points within polymer networks. Research into diazine scaffolds in materials science often focuses on their electronic properties, but the radical-generating capability of dialkyldiazenes like dihexyldiazene offers pathways for material construction and modification.

Applications in Chemical Biology and Bioconjugation Strategies

The exploration of novel chemical entities for applications in chemical biology and bioconjugation is a dynamic field, seeking molecules with unique reactivity and properties that can be precisely integrated with biological systems. While the broader class of diazenes has shown potential in various chemical transformations, specific research detailing the applications of Diazene, dihexyl- within chemical biology and bioconjugation strategies is not extensively documented in the current scientific literature.

Structural Features and Potential Roles

Diazene, dihexyl- possesses the general structure R-N=N-R, where R represents a hexyl (C6H13) alkyl chain. This molecular architecture offers several features that could be relevant for biological applications, even in the absence of direct experimental studies:

Lipophilicity: The two hexyl chains impart significant lipophilicity to the molecule. This characteristic could influence its solubility in non-polar environments and its potential interaction with lipid bilayers, such as cell membranes. Such properties might be leveraged for membrane-associated studies or to facilitate cellular uptake, although its solubility in aqueous biological buffers is likely to be low.

Diazene (N=N) Moiety: The central diazene functional group (R-N=N-R) is known for its reactivity. Diazenes can act as precursors to radicals upon thermal or photochemical decomposition acs.orgnih.govwikipedia.org. This property could potentially be exploited in bioconjugation for controlled radical generation, enabling cross-linking or labeling of biomolecules under specific activation conditions. Furthermore, the N=N bond can participate in cycloaddition reactions, a cornerstone of many bioorthogonal ligation strategies nih.gov.

Hypothetical Applications in Bioconjugation

Based on its structural components and the known chemistry of diazenes, Diazene, dihexyl- could hypothetically find roles in chemical biology and bioconjugation, pending dedicated research:

Radical-Mediated Labeling: The ability of diazenes to generate radicals could be harnessed for site-specific labeling of biomolecules. If a method were developed to selectively activate the diazene moiety (e.g., via light or heat) in the presence of a target biomolecule, it could initiate radical reactions for covalent attachment. The lipophilic nature might aid in its localization to specific cellular compartments or membrane proteins.

Lipophilic Tagging: The dihexyl groups could serve as a lipophilic tag to increase the partitioning of a probe into lipid environments or to modify the pharmacokinetic properties of a conjugated biomolecule.

Cross-linking Agent: Under controlled conditions, the diazene unit might be utilized to form covalent cross-links between biomolecules, potentially stabilizing protein complexes or structures.

Inferred Properties and Potential Relevance

Given the limited specific data for Diazene, dihexyl- in chemical biology, the following table outlines inferred properties based on its structure and general chemical knowledge, along with their potential relevance.

Property/Application AreaRelevance to Diazene, dihexyl- in Chemical Biology/BioconjugationNotes/Potential Role
Molecular Structure C6H13-N=N-C6H13A symmetrical dialkyldiazene.
Lipophilicity High (due to two hexyl chains)Influences solubility in organic solvents and lipid environments; potential for membrane interaction or cellular uptake.
Solubility in Aqueous Media Likely LowMay require formulation strategies (e.g., co-solvents, encapsulation) for effective use in aqueous biological systems.
Diazene (N=N) Reactivity Potential source of radicals, participant in cycloadditionsCan be activated for radical generation (e.g., photochemically) or undergo cycloaddition reactions, relevant for labeling or cross-linking.
Radical Precursor General property of diazenes acs.orgnih.govCould be used in photo- or thermal-activated labeling strategies.
Biocompatibility UnknownRequires rigorous investigation to determine safety and inertness in biological contexts.
Specificity UnknownCrucial for bioconjugation; requires targeted functionalization or highly selective reaction conditions to avoid off-target modifications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the structural integrity of dihexyl diazene, and how should data be interpreted to confirm successful synthesis?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy are critical. Hexyl chains exhibit characteristic NMR peaks (δ 0.8–1.5 ppm for alkyl protons; δ 20–35 ppm for carbons). The N=N bond in diazenes shows IR stretches near 1550–1600 cm⁻¹. Compare results with reference data from authoritative databases like NIST Chemistry WebBook to validate purity and structure. Ensure synthesis occurs under inert conditions to prevent decomposition .

Q. How can researchers assess the thermal stability of dihexyl diazene under varying experimental conditions?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and exothermic/endothermic transitions. Pair with kinetic studies (e.g., Arrhenius plots) to model degradation rates. Control variables such as atmospheric oxygen and light exposure, as diazenes are prone to photolytic and oxidative degradation .

Q. What analytical protocols are optimal for quantifying dihexyl diazene in complex mixtures, such as reaction byproducts or environmental samples?

  • Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV-Vis detection (targeting λ ~250–300 nm for diazenes) or gas chromatography-mass spectrometry (GC-MS) for volatile derivatives. Validate methods with spiked recovery experiments and calibration curves. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. What computational methods are most effective for modeling the isomerization pathways of dihexyl diazene, and how do these predictions align with experimental data?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) can predict transition states and energy barriers. Validate against experimental kinetic data (e.g., via UV-Vis monitoring of isomerization rates). Discrepancies may arise from solvent effects or relativistic corrections, necessitating molecular dynamics (MD) simulations for solvated systems .

Q. How can mechanistic studies differentiate between radical-mediated and concerted pathways in dihexyl diazene decomposition?

  • Methodological Answer: Use radical traps (e.g., TEMPO) in decomposition experiments to inhibit chain reactions. Electron paramagnetic resonance (EPR) spectroscopy can detect transient radicals. Isotopic labeling (e.g., ¹⁵N) paired with mass spectrometry may trace bond cleavage patterns, distinguishing stepwise vs. concerted mechanisms .

Q. What strategies resolve contradictions in reported reactivity data for dihexyl diazene across studies?

  • Methodological Answer: Replicate experiments under standardized conditions (temperature, solvent, purity). Perform meta-analyses to identify confounding variables (e.g., trace metal catalysts). Cross-reference raw data repositories and apply statistical tools (e.g., multivariate regression) to isolate influential factors .

Q. How should toxicity assessments of dihexyl diazene be designed to evaluate endocrine disruption potential?

  • Methodological Answer: Use in vitro assays (e.g., receptor-binding studies for androgen/estrogen receptors) and in vivo models (e.g., zebrafish embryos) to assess endocrine activity. Follow OECD guidelines for chronic exposure studies, measuring biomarkers (e.g., vitellogenin in fish). Compare results structurally similar toxicants (e.g., dihexyl phthalate) for risk extrapolation .

Q. What catalytic applications are feasible for dihexyl diazene in asymmetric synthesis, and how can enantioselectivity be optimized?

  • Methodological Answer: Test as a nitrogen donor in transition-metal-catalyzed reactions (e.g., palladium-mediated C–N coupling). Screen chiral ligands (e.g., BINAP) and solvents to enhance enantiomeric excess (ee). Use circular dichroism (CD) spectroscopy or chiral HPLC to quantify stereochemical outcomes .

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